molecular formula C15H23F3N4O2S B6790578 N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide

Cat. No.: B6790578
M. Wt: 380.4 g/mol
InChI Key: GZLNKUDUEKPRRX-UHFFFAOYSA-N
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Description

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide is a complex organic compound featuring a thiadiazole ring, a morpholine ring, and a trifluoromethyl group

Properties

IUPAC Name

N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23F3N4O2S/c1-13(2,3)11-21-20-10(25-11)6-19-12(23)22-7-9(15(16,17)18)24-14(4,5)8-22/h9H,6-8H2,1-5H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZLNKUDUEKPRRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CC(O1)C(F)(F)F)C(=O)NCC2=NN=C(S2)C(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the thiadiazole core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The morpholine ring can be introduced through nucleophilic substitution reactions, and the trifluoromethyl group can be added using reagents like trifluoromethyl sulfenyl chloride.

Industrial Production Methods: In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the morpholine ring or the trifluoromethyl group.

  • Substitution: Nucleophilic substitution reactions can occur at the thiadiazole or morpholine rings.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Major Products Formed:

  • Oxidation: Sulfoxides or sulfones.

  • Reduction: Reduced morpholine derivatives or trifluoromethylated compounds.

  • Substitution: Substituted thiadiazoles or morpholines.

Scientific Research Applications

  • Chemistry: It can serve as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity can be explored for potential therapeutic uses.

  • Medicine: It may have applications in drug discovery and development.

  • Industry: It can be used in the production of advanced materials or as a chemical intermediate.

Mechanism of Action

The exact mechanism of action of this compound depends on its specific application. Generally, it may interact with biological targets through binding to enzymes or receptors, leading to downstream effects. The molecular pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

  • Glybuzole: Another thiadiazole derivative used as an antidiabetic medication.

  • Tebuthiuron: A herbicide with a similar thiadiazole structure.

Uniqueness: N-[(5-tert-butyl-1,3,4-thiadiazol-2-yl)methyl]-2,2-dimethyl-6-(trifluoromethyl)morpholine-4-carboxamide stands out due to its unique combination of structural elements, which may confer distinct chemical and biological properties compared to similar compounds.

This compound represents a fascinating area of study with potential applications across multiple scientific disciplines. Further research and development could unlock its full potential and lead to innovative solutions in chemistry, biology, medicine, and industry.

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